molecular formula C13H15BrO4 B8184784 2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester

2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester

Cat. No.: B8184784
M. Wt: 315.16 g/mol
InChI Key: DMRQDZQVZWPPEF-UHFFFAOYSA-N
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Description

2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to an ethyl ester, which is further substituted with a bromo and ethoxy group

Scientific Research Applications

2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester typically involves the esterification of 2-(1-bromo-2-ethoxy-2-oxoethyl)benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azides or thiols.

    Hydrolysis: 2-(1-bromo-2-ethoxy-2-oxoethyl)benzoic acid and ethanol.

    Reduction: 2-(1-bromo-2-ethoxyethyl)benzoate.

Mechanism of Action

The mechanism of action of 2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ester and carbonyl groups participate in hydrolysis and reduction reactions. These interactions are facilitated by the electronic properties of the benzoate and ethoxy groups, which stabilize the transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • Ethyl 2-bromobenzoate

Comparison

2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester is unique due to the presence of both bromo and ethoxy substituents, which confer distinct reactivity patterns compared to similar compounds. For instance, 1-Bromo-2-(2-methoxyethoxy)ethane lacks the benzoate group, making it less versatile in certain synthetic applications. Ethyl 2-bromobenzoate, on the other hand, does not have the ethoxy group, limiting its reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

ethyl 2-(1-bromo-2-ethoxy-2-oxoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO4/c1-3-17-12(15)10-8-6-5-7-9(10)11(14)13(16)18-4-2/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRQDZQVZWPPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(C(=O)OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 2-[2-(ethyloxy)-2-oxoethyl]benzoate (4.15 g, 17.5 mmol) in chloroform (70 ml) was treated with bromine (1.3 ml, 25 mmol) and stirred at reflux, whilst irradiating with a 120 W tungsten bulb, for 5 hrs. The mixture was cooled to 20° C., evaporated and purified by automated flash silica-gel column chromatography (using a Biotage SP4), eluting with 0-10% gradient of ethyl acetate in hexane (10 column volumes), to give ethyl 2-[1-bromo-2-(ethyloxy)-2-oxoethyl]benzoate (2.77 g) as a pale yellow oil.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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